molecular formula C11H18BNO4S B1434231 (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid CAS No. 1704067-33-3

(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid

Cat. No. B1434231
M. Wt: 271.15 g/mol
InChI Key: CDGBQUFINCDHBM-UHFFFAOYSA-N
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Description

“(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 2377611-59-9. It has a molecular weight of 271.15 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-6-10(12(14)15)8-9(11)3/h6-8,14-15H,4-5H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . They are involved in various useful transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Scientific Research Applications

Synthetic Intermediates and Building Blocks

Sensing and Protein Manipulation

Boronic acids are utilized in sensing applications due to their ability to form reversible complexes with diols and other functional groups present in biomolecules. This property is exploited in the development of sensors for detecting sugars and other biologically relevant species. Furthermore, boronic acids are employed in protein manipulation techniques, including the reversible modification of protein surfaces, which is critical in biological labelling and separation technologies (N. Fárfan et al., 1999).

Pharmaceutical and Therapeutic Applications

While the search focused on excluding drug use and dosage information, it's worth noting that boronic acid derivatives have been explored for their therapeutic potential. Their ability to interact with various biological targets through reversible covalent bonding enables the design of novel pharmaceutical agents. For instance, boronic acid-based proteasome inhibitors have shown promise in cancer therapy due to their selective and potent activity (A. Kim et al., 2020).

Catalysis and Material Science

Boronic acids serve as catalysts in various chemical reactions, including esterification and carbon-hydrogen bond activation processes. Their catalytic activity is leveraged to facilitate transformations under mild conditions, contributing to the development of sustainable and green chemistry practices. Moreover, boronic acid derivatives are integral to the creation of new materials with unique properties, such as organic light-emitting diodes (OLEDs) and sensors, highlighting their significance in material science (D. Hall, 2019).

properties

IUPAC Name

[3-(diethylsulfamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGBQUFINCDHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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